molecular formula C10H23N3OSi B1653736 (4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE CAS No. 192586-55-3

(4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE

Cat. No.: B1653736
CAS No.: 192586-55-3
M. Wt: 229.39
InChI Key: QAMJWTOPGLDTJV-UHFFFAOYSA-N
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Description

(4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE is a versatile chemical compound that has garnered significant attention in various scientific fields. This compound is characterized by the presence of an azide group, which makes it highly reactive and useful in a range of chemical reactions, particularly in click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE typically involves the reaction of tert-butyldimethylsilyl chloride with 4-azidobutanol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.

    Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming 1,2,3-triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.

    Reducing Agents: Such as lithium aluminum hydride, used to convert the azide group to an amine.

    Bases: Such as triethylamine, used in the initial synthesis of the compound.

Major Products Formed

    1,2,3-Triazoles: Formed through click chemistry reactions.

    Amines: Formed through the reduction of the azide group.

Scientific Research Applications

Chemistry

In chemistry, (4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE is used as a building block in the synthesis of complex molecules. Its reactivity in click chemistry makes it valuable for constructing triazole-containing compounds, which are important in various chemical research applications.

Biology

In biological research, this compound is used for labeling biomolecules. The azide group can be conjugated to alkyne-functionalized biomolecules, enabling the study of biological processes through bioorthogonal chemistry.

Medicine

In medicine, this compound is explored for drug development. The triazole products formed from click chemistry reactions have shown potential in developing new pharmaceuticals with improved properties.

Industry

In industrial applications, this compound is used in the production of advanced materials. Its ability to form stable triazole linkages makes it useful in creating polymers and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of (4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE primarily involves its reactivity in click chemistry. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly specific and efficient, making it a powerful tool in chemical synthesis. The molecular targets and pathways involved include the formation of stable triazole linkages, which can be further functionalized for various applications.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Azidobutoxy)methyl)-4-methoxybenzene: This compound also contains an azide group and is used in similar click chemistry applications.

    (4-Azidobutoxy)methylbenzene: Another azide-containing compound used in chemical synthesis.

Uniqueness

(4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial.

Properties

IUPAC Name

4-azidobutoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3OSi/c1-10(2,3)15(4,5)14-9-7-6-8-12-13-11/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMJWTOPGLDTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70773395
Record name (4-Azidobutoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70773395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192586-55-3
Record name (4-Azidobutoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70773395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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